Bis(cyclopentadienyl)ruthenium

Vue d'ensemble

Description

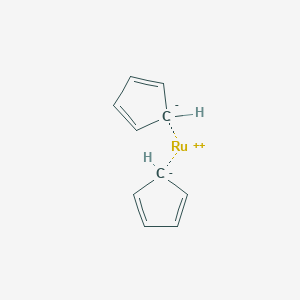

Bis(cyclopentadienyl)ruthenium, also known as ruthenocene, is an organometallic compound with the formula (C₅H₅)₂Ru. It is a member of the metallocene family, which includes compounds with two cyclopentadienyl anions (C₅H₅⁻) bound to a central metal atom. This compound is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications .

Mécanisme D'action

Target of Action

Bis(cyclopentadienyl)ruthenium, also known as dicyclopentadienyl ruthenium or this compound(II), is a complex compound that primarily targets the respiratory system . It has been shown to interact with plasma membrane redox systems , which are implicated in various functions such as proton extrusion, control of internal pH, generation of superoxide, reduction of ferric iron and iron uptake, and control of cell growth and cell proliferation .

Mode of Action

The compound’s interaction with its targets leads to a variety of changes. For instance, it has been found that the reaction of the hexanuclear cluster [Ru6C (CO)17] with trimethylamine N-oxide in CH2Cl2 containing cyclopentadiene yielded a variety of products . This suggests that this compound can undergo complex reactions with other compounds, leading to the formation of new products.

Biochemical Pathways

This compound affects several biochemical pathways. It has been associated with the inhibition of MEK/ERK and PI3K/AKT signaling pathways . These pathways are crucial for cell proliferation and survival, and their inhibition can lead to decreased cell viability. Additionally, the compound has been found to disrupt the F-actin cytoskeleton integrity , which is crucial for cell shape and movement .

Pharmacokinetics

It is known that the compound is solid in form and has a molecular weight of 23126 . More research is needed to fully understand the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of this compound results in a decrease in cell viability by decreasing cell proliferation, inducing cell cycle arrest, and increasing apoptosis . It also leads to a decrease in cellular clonogenic ability and cell migration . These effects make it a potential candidate for anticancer treatment.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as trimethylamine N-oxide, can affect the reactions that the compound undergoes . Additionally, the compound’s action can be influenced by the aggressiveness of the cancer cells and the concentration of the compound .

Analyse Biochimique

Cellular Effects

Bis(cyclopentadienyl)ruthenium has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit cell viability by decreasing cell proliferation, inducing cell cycle arrest, and increasing apoptosis . These effects are associated with the inhibition of MEK/ERK and PI3K/AKT signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes changes in the product’s stability, degradation, and long-term effects on cellular function . More

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bis(cyclopentadienyl)ruthenium can be synthesized through several methods. One common method involves the reaction of ruthenium trichloride (RuCl₃) with cyclopentadienyl sodium (NaC₅H₅) in an inert atmosphere. The reaction typically proceeds as follows:

RuCl3+2NaC5H5→(C5H5)2Ru+3NaCl

The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound(II) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through sublimation or recrystallization from solvents like carbon tetrachloride (CCl₄) .

Analyse Des Réactions Chimiques

Types of Reactions

Bis(cyclopentadienyl)ruthenium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ruthenocene cation [(C₅H₅)₂Ru]⁺.

Reduction: It can be reduced to form ruthenocene anion [(C₅H₅)₂Ru]⁻.

Substitution: The cyclopentadienyl ligands can be substituted with other ligands, such as phosphines or carbonyls.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride (FeCl₃) and iodine (I₂).

Reduction: Reducing agents such as sodium amalgam (Na(Hg)) are used.

Major Products Formed

Oxidation: Ruthenocene cation [(C₅H₅)₂Ru]⁺.

Reduction: Ruthenocene anion [(C₅H₅)₂Ru]⁻.

Substitution: Various substituted ruthenocene derivatives, depending on the ligands used.

Applications De Recherche Scientifique

Catalytic Applications

Hydrogenation Reactions

Bis(cyclopentadienyl)ruthenium is widely recognized for its role as a catalyst in hydrogenation reactions. It facilitates the addition of hydrogen to unsaturated organic compounds, making it valuable in organic synthesis. This capability is crucial for producing various chemical intermediates and fine chemicals, including pharmaceuticals and agrochemicals .

CVD (Chemical Vapor Deposition)

The compound serves as a precursor for the deposition of ruthenium thin films through chemical vapor deposition (CVD). This method is essential in the semiconductor industry for creating high-quality thin films used in electronic devices. The CVD process benefits from the favorable properties of this compound, such as its low melting point and volatility, which enhance film uniformity and step coverage .

Material Science

Electrode Materials

Due to its excellent electrical conductivity and stability, this compound is being explored as a material for electrodes in capacitors and other electronic components. Its thin films exhibit superior performance characteristics, making them suitable candidates for future electronic applications .

Nanostructured Materials

Research has indicated potential uses of this compound in synthesizing nanostructured materials. These materials can be utilized in various applications, including sensors and catalysts, due to their enhanced surface area and reactivity .

Medicinal Chemistry

Anticancer Agents

Recent studies have investigated the use of cyclopentadienyl-ruthenium complexes as anticancer agents. These compounds have shown promising results against colorectal cancer cells, highlighting their potential therapeutic applications. The unique interactions of these organometallic compounds with biological systems may lead to novel cancer treatments .

Case Studies

Comparaison Avec Des Composés Similaires

Bis(cyclopentadienyl)ruthenium can be compared with other metallocenes, such as:

Ferrocene (Fe(C₅H₅)₂): Similar structure but contains iron instead of ruthenium.

Nickelocene (Ni(C₅H₅)₂): Contains nickel and has different electronic properties.

Bis(ethylcyclopentadienyl)ruthenium(II): Similar to this compound(II) but with ethyl-substituted cyclopentadienyl ligands.

This compound stands out due to its stability, versatility, and effectiveness in various applications, making it a unique and valuable compound in the field of organometallic chemistry.

Activité Biologique

Bis(cyclopentadienyl)ruthenium, often represented as Ru(Cp)₂, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and antioxidant properties. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a ruthenium complex characterized by its unique cyclopentadienyl ligands, which enhance its stability and biological activity. The compound has shown promise in various studies for its ability to selectively target cancer cells while sparing normal cells, making it a candidate for further investigation in anticancer therapies.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound complexes. For instance, research has demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF7), pancreatic cancer (BxPC-3), and lung cancer (A549). The cytotoxicity is often measured using the half-maximal inhibitory concentration (IC50), with values reported in the low micromolar range (0.1–1 μM) for effective compounds .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 0.32 ± 0.03 | T47D (ER+ breast cancer) |

| 0.39 ± 0.09 | MDA-MB-231 (TNBC) | |

| ~1 | BxPC-3 (pancreatic) | |

| ~5 | A549 (lung cancer) |

The selectivity index of these complexes indicates a preferential toxicity towards cancer cells over normal cells, which is crucial for minimizing side effects during treatment .

The mechanisms underlying the anticancer activity of this compound involve several pathways:

- Induction of Apoptosis : Studies have shown that these complexes can trigger apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.

- Generation of Reactive Oxygen Species (ROS) : The compounds are known to increase ROS levels within cancer cells, leading to oxidative stress that contributes to cell death .

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at various phases, particularly G1 and G2/M phases, thereby inhibiting proliferation .

Antioxidant Activity

In addition to their anticancer properties, this compound complexes exhibit significant antioxidant activity . Studies have demonstrated their ability to scavenge free radicals and reduce oxidative stress markers in vitro and in vivo. For example:

- Reduction of Lipid Peroxidation : These complexes have been shown to decrease lipid peroxidation levels comparable to standard antioxidants like α-tocopherol.

- Protection Against Oxidative Damage : They can restore superoxide dismutase (SOD) activity reduced by oxidative stress agents such as hydrogen peroxide .

Study 1: Anticancer Efficacy in Breast Cancer

A study evaluated the effects of a this compound complex on triple-negative breast cancer cells. The results indicated a marked reduction in cell viability and increased apoptosis markers compared to control treatments. The compound also demonstrated the ability to inhibit colony formation, suggesting a potent antiproliferative effect .

Study 2: In Vivo Assessment

In vivo studies using murine models bearing tumors have shown that this compound complexes can significantly suppress tumor growth without causing adverse effects on normal tissues. These findings support the potential application of these compounds in clinical settings for targeted cancer therapy .

Propriétés

Numéro CAS |

1287-13-4 |

|---|---|

Formule moléculaire |

C10H20Ru |

Poids moléculaire |

241.3 g/mol |

Nom IUPAC |

cyclopentane;ruthenium |

InChI |

InChI=1S/2C5H10.Ru/c2*1-2-4-5-3-1;/h2*1-5H2; |

Clé InChI |

JNUAMWJBOWJMAH-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru+2] |

SMILES canonique |

C1CCCC1.C1CCCC1.[Ru] |

Key on ui other cas no. |

1287-13-4 |

Pictogrammes |

Irritant |

Synonymes |

ruthenocene |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.